N'-Desaminomethylsulfonyl-N'-nitryl Dofetilide
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Overview
Description
N’-Desaminomethylsulfonyl-N’-nitryl Dofetilide is a chemical compound with the molecular formula C18H23N3O5S and a molecular weight of 393.46 g/mol . It is known for its applications in various scientific research fields, particularly in the study of antiarrhythmic drugs.
Preparation Methods
The synthesis of N’-Desaminomethylsulfonyl-N’-nitryl Dofetilide involves multiple steps, including the reaction of 4-nitrophenoxyethylamine with methanesulfonyl chloride under specific conditions . The industrial production methods for this compound are not widely documented, but they typically involve similar synthetic routes with optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
N’-Desaminomethylsulfonyl-N’-nitryl Dofetilide undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Common reducing agents like sodium borohydride or lithium aluminum hydride can be used.
Substitution: This compound can undergo nucleophilic substitution reactions, particularly with halogenated compounds.
The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
N’-Desaminomethylsulfonyl-N’-nitryl Dofetilide has several applications in scientific research:
Chemistry: It is used as a reference material in analytical chemistry for the calibration of instruments and validation of methods.
Biology: The compound is studied for its potential effects on biological systems, particularly in the context of cellular signaling pathways.
Mechanism of Action
The mechanism of action of N’-Desaminomethylsulfonyl-N’-nitryl Dofetilide involves its interaction with ion channels in cardiac cells. It prolongs the cardiac action potential duration by inhibiting the rapid component of the delayed rectifier potassium current (I_Kr), which helps maintain normal sinus rhythm in patients with atrial fibrillation or atrial flutter .
Comparison with Similar Compounds
N’-Desaminomethylsulfonyl-N’-nitryl Dofetilide is similar to other antiarrhythmic compounds such as:
Dofetilide: Both compounds share similar mechanisms of action and are used to treat similar cardiac conditions.
Sotalol: Another class III antiarrhythmic drug that also prolongs the action potential duration but has additional beta-blocking properties.
Amiodarone: A widely used antiarrhythmic drug with a broad spectrum of action, affecting multiple ion channels and receptors.
The uniqueness of N’-Desaminomethylsulfonyl-N’-nitryl Dofetilide lies in its specific molecular structure, which provides distinct pharmacokinetic and pharmacodynamic properties compared to other similar compounds .
Properties
Molecular Formula |
C18H23N3O5S |
---|---|
Molecular Weight |
393.5 g/mol |
IUPAC Name |
N-[4-[2-[methyl-[2-(4-nitrophenyl)ethyl]amino]ethoxy]phenyl]methanesulfonamide |
InChI |
InChI=1S/C18H23N3O5S/c1-20(12-11-15-3-7-17(8-4-15)21(22)23)13-14-26-18-9-5-16(6-10-18)19-27(2,24)25/h3-10,19H,11-14H2,1-2H3 |
InChI Key |
FQIGLZCWEICMCI-UHFFFAOYSA-N |
Canonical SMILES |
CN(CCC1=CC=C(C=C1)[N+](=O)[O-])CCOC2=CC=C(C=C2)NS(=O)(=O)C |
Origin of Product |
United States |
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